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Compound of Interest

Compound Name: Tasimelteon-D5

Cat. No.: B3025766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tasimelteon, marketed under the brand name Hetlioz®, is a selective agonist for melatonin

receptors MT1 and MT2.[1][2] It is indicated for the treatment of Non-24-Hour Sleep-Wake

Disorder in totally blind individuals and nighttime sleep disturbances in Smith-Magenis

Syndrome.[1] As a circadian regulator, Tasimelteon helps to synchronize the master body clock

to a 24-hour day. The quantitative analysis of Tasimelteon in biological matrices is crucial for

pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and

clinical research.

This document provides detailed protocols for the extraction of Tasimelteon from human

plasma using liquid-liquid extraction (LLE) and a representative solid-phase extraction (SPE)

method. It also includes information on the analytical quantification by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Tasimelteon
A summary of the key physicochemical properties of Tasimelteon is provided in the table below.

These properties are essential for developing and optimizing extraction and chromatographic

methods.
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Property Value Reference

Molecular Formula C₁₅H₁₉NO₂ [1][3]

Molar Mass 245.32 g/mol [1][3]

Water Solubility Slightly soluble [4]

LogP 2.43 [5]

pKa (Strongest Acidic) 15.74 [5]

pKa (Strongest Basic) -1.2 [5]

Protein Binding ~90% [5]

Signaling Pathway of Tasimelteon
Tasimelteon exerts its therapeutic effects by acting as an agonist at the MT1 and MT2

melatonin receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the

hypothalamus, the body's master circadian pacemaker. The activation of these G-protein

coupled receptors is involved in the regulation of circadian rhythms and sleep.

Figure 1: Tasimelteon's mechanism of action in the suprachiasmatic nucleus.

Experimental Protocols
This section details the methodologies for the extraction of Tasimelteon from human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human
Plasma
This protocol is based on a validated method for the quantification of Tasimelteon in human

plasma.

1. Materials and Reagents

Human plasma (with anticoagulant, e.g., K₂EDTA)

Tasimelteon reference standard
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Tasimelteon-d5 (Internal Standard, IS)

Ethyl acetate (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid (AR grade)

Deionized water

Microcentrifuge tubes (1.5 mL)

Vortex mixer

Centrifuge

Nitrogen evaporator

2. Sample Preparation Workflow

Figure 2: Liquid-Liquid Extraction workflow for Tasimelteon from plasma.

3. Detailed Procedure

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

Add 10 µL of Tasimelteon-d5 internal standard solution (concentration to be optimized

based on instrument sensitivity).

Add 1 mL of ethyl acetate to the plasma sample.

Vortex the mixture for 5 minutes.

Centrifuge the sample at 4000 rpm for 5 minutes.

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile and 0.02% formic

acid buffer, 85:15 v/v).

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative Solid-Phase Extraction (SPE)
from Human Plasma
As a specific SPE protocol for Tasimelteon is not readily available in the literature, this

representative protocol is based on methods for similar small molecule drugs and the

physicochemical properties of Tasimelteon. A mixed-mode or reversed-phase sorbent would be

appropriate.

1. Materials and Reagents

Human plasma (with anticoagulant, e.g., K₂EDTA)

Tasimelteon reference standard

Tasimelteon-d5 (Internal Standard, IS)

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Deionized water

Formic acid (AR grade)

Ammonium hydroxide (AR grade)

SPE cartridges (e.g., Oasis HLB, Strata-X)

SPE vacuum manifold

Vortex mixer

Centrifuge
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Nitrogen evaporator

2. SPE Workflow

Figure 3: Solid-Phase Extraction workflow for Tasimelteon from plasma.

3. Detailed Procedure

Sample Pre-treatment: To 200 µL of plasma, add 10 µL of Tasimelteon-d5 IS and 200 µL of

2% formic acid in water. Vortex to mix.

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by

1 mL of deionized water.

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a gentle

vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar

interferences.

Elution: Elute Tasimelteon and the IS from the cartridge with 1 mL of methanol into a clean

collection tube.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at

40°C. Reconstitute the residue in 200 µL of the mobile phase.

Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method
The following are typical LC-MS/MS parameters for the analysis of Tasimelteon.
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Parameter Condition

Liquid Chromatography

Column
Agilent Zorbax, Eclipse, C18 (4.6 x 50 mm, 5

µm)

Mobile Phase
Acetonitrile and 0.02% formic acid buffer (85:15,

v/v)

Flow Rate 0.5 mL/min

Injection Volume 10 µL

Column Temperature 40°C

Mass Spectrometry

Ionization Mode Electrospray Ionization (ESI), Positive

MS/MS Transition
Tasimelteon: To be optimized (e.g., m/z 246.1 ->

159.1)

Tasimelteon-d5: To be optimized (e.g., m/z

251.1 -> 164.1)

Dwell Time 200 ms

Quantitative Data Summary
The following table summarizes the quantitative performance of the LLE-based LC-MS/MS

method for Tasimelteon in human plasma.
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Parameter Result Reference

Linearity Range 0.30 - 299 ng/mL [6]

Lower Limit of Quantification

(LLOQ)
0.30 ng/mL [6]

Mean Extraction Recovery

Data not specified, but the

method was successfully

applied.

Matrix Effect

Not explicitly reported, but the

use of a stable isotope-labeled

internal standard is expected

to compensate for matrix

effects.

Cmax in Healthy Volunteers

(20 mg dose)
314 ± 147 ng/mL

Tmax in Healthy Volunteers

(20 mg dose)
0.54 ± 0.22 h

Discussion
The presented liquid-liquid extraction protocol offers a robust and validated method for the

quantification of Tasimelteon in human plasma. The use of ethyl acetate as the extraction

solvent provides good recovery for this moderately lipophilic compound. The subsequent LC-

MS/MS analysis with a stable isotope-labeled internal standard ensures high sensitivity and

specificity, minimizing the impact of potential matrix effects.

The representative solid-phase extraction protocol provides a viable alternative to LLE, which

can be more amenable to automation and high-throughput analysis. The choice of a reversed-

phase or mixed-mode sorbent allows for effective retention of Tasimelteon while enabling the

removal of endogenous plasma components through appropriate wash steps. Optimization of

the wash and elution solvents is critical to maximize recovery and minimize matrix interference.

For other biological matrices such as urine, where Tasimelteon is excreted in very small

amounts as the parent drug, a concentration step is likely necessary.[4][5] SPE would be the
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preferred method for urine samples. For tissue homogenates, a protein precipitation step

followed by either LLE or SPE would be required to remove the high protein content before

extraction.

Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for

the extraction and quantification of Tasimelteon in biological matrices. The choice between LLE

and SPE will depend on the specific requirements of the study, such as sample throughput,

required sensitivity, and available instrumentation. Both methods, when properly validated, can

provide accurate and reliable data for pharmacokinetic and other related studies of

Tasimelteon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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